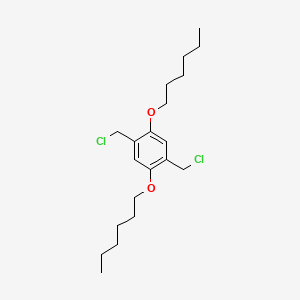![molecular formula C18H12N4O2 B14284152 4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid CAS No. 138081-54-6](/img/structure/B14284152.png)
4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid is an organic compound that features a pyrrole ring substituted with dimethyl and tricyanoethenyl groups, attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrole ring, followed by the introduction of the tricyanoethenyl group through a Knoevenagel condensation reaction. The final step involves the attachment of the benzoic acid moiety via a coupling reaction. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the tricyanoethenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the pyrrole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the specific reagents and conditions used.
科学的研究の応用
4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The tricyanoethenyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interactions with biological molecules. The pyrrole ring and benzoic acid moiety contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
Similar Compounds
4-[2,5-Dimethyl-1H-pyrrol-1-yl]benzoic acid: Lacks the tricyanoethenyl group, resulting in different reactivity and applications.
4-[3-(Tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid: Similar structure but with different substitution patterns on the pyrrole ring.
Uniqueness
4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid is unique due to the presence of both dimethyl and tricyanoethenyl groups on the pyrrole ring, which significantly influences its chemical properties and potential applications. The combination of these functional groups provides a distinct reactivity profile and makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
138081-54-6 |
|---|---|
分子式 |
C18H12N4O2 |
分子量 |
316.3 g/mol |
IUPAC名 |
4-[2,5-dimethyl-3-(1,2,2-tricyanoethenyl)pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C18H12N4O2/c1-11-7-16(17(10-21)14(8-19)9-20)12(2)22(11)15-5-3-13(4-6-15)18(23)24/h3-7H,1-2H3,(H,23,24) |
InChIキー |
MKIYFMKJJGVLDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C(=C(C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![2,5-Bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14284082.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(tributylstannyl)-4-pentynyl]oxy]-](/img/structure/B14284089.png)
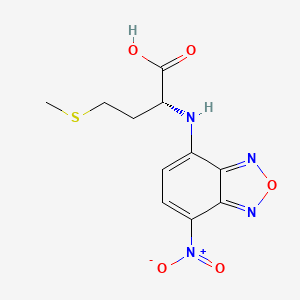
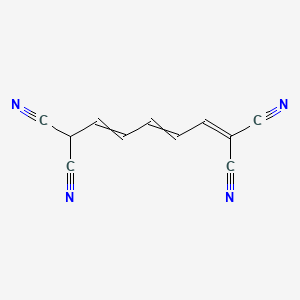
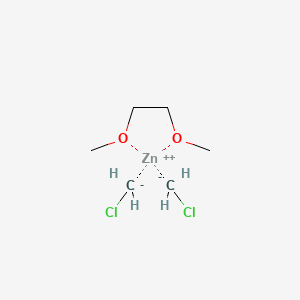
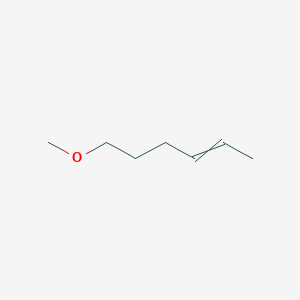


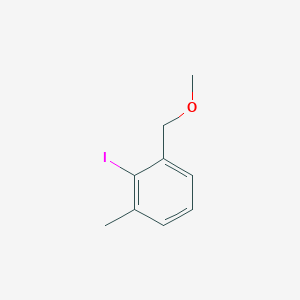

![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
